2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

Catalog No.
S1510097
CAS No.
14218-11-2
M.F
C34H27BrO9
M. Wt
659.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bro...

CAS Number

14218-11-2

Product Name

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

Molecular Formula

C34H27BrO9

Molecular Weight

659.5 g/mol

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1

InChI Key

WISFGQOOKBVKPD-RLXMVLCYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Synthesis of Glycosides:

,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide, also known as bromobenzyl tetraacetyl glucopyranoside, serves as a valuable intermediate in the synthesis of various glycosides. Its α-anomeric configuration and protected hydroxyl groups make it an attractive starting material for selective glycosylation reactions.

Studies have demonstrated its effectiveness in the synthesis of complex carbohydrates, including:

  • Disaccharides with diverse glycosidic linkages [].
  • C-glycosides, a class of glycosides where the sugar unit is linked to a carbon atom instead of an oxygen atom [].
  • Glycoconjugates, molecules containing both carbohydrate and non-carbohydrate moieties [].

These synthesized glycosides can serve as probes for studying biological processes like cell-cell interactions and enzyme activity. Additionally, they hold potential applications in the development of new therapeutic agents and diagnostic tools.

Glycosyl Donor in Glycosyltransferase Assays:

Limitations and Considerations:

While 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide offers advantages for specific glycosylation reactions, it is essential to consider its limitations:

  • The presence of bulky benzoyl protecting groups can hinder the reactivity of the glycosyl bromide in certain reactions.
  • Removal of the protecting groups often requires harsh conditions, which can be detrimental to sensitive sugar moieties.

2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide is a glycosyl bromide derived from D-glucose. It features four benzoyl groups attached to the hydroxyl positions at the 2, 3, 4, and 6 positions of the glucopyranose ring. This compound is significant in carbohydrate chemistry due to its role as a glycosyl donor in various synthetic applications. The presence of bromine enhances its reactivity, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosides.

Involving 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide include:

  • Glycosylation Reactions: This compound can participate in glycosylation reactions where it acts as a donor of the glucopyranosyl moiety. The bromide group facilitates the formation of glycosidic bonds with various alcohols or phenols.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of diverse glycosides.
  • Deprotection Reactions: The benzoyl protecting groups can be removed under acidic or basic conditions to yield free hydroxyl groups for further functionalization.

While specific biological activities of 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide are not extensively documented, compounds with similar structures often exhibit notable biological properties. These may include:

  • Antimicrobial Activity: Glycosides derived from this compound may show antibacterial or antifungal properties.
  • Antioxidant Properties: Some derivatives may possess antioxidant activity due to their ability to scavenge free radicals.
  • Enzyme Inhibition: Similar compounds have been studied for their potential to inhibit specific enzymes involved in metabolic pathways.

The synthesis of 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide typically involves:

  • Benzoylation of D-Glucose: D-glucose is treated with benzoyl chloride in the presence of a base (such as pyridine) to introduce benzoyl groups at the hydroxyl positions.
  • Bromination: The fully benzoylated glucose derivative is then subjected to bromination using phosphorus tribromide or another suitable brominating agent to replace one of the hydroxyl groups with a bromine atom.

This two-step process yields 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide as a key intermediate.

2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide has several applications in organic and medicinal chemistry:

  • Synthesis of Glycosides: It serves as a glycosyl donor in the synthesis of various glycosides used in pharmaceuticals and biochemistry.
  • Carbohydrate Research: This compound is utilized in studies related to carbohydrate structure and function.
  • Development of Glycoconjugates: It plays a role in synthesizing glycoconjugates that are important for cell signaling and recognition processes.

Interaction studies involving 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide primarily focus on its reactivity with different nucleophiles. These studies help elucidate:

  • Selectivity and Reactivity: Understanding how this compound interacts with various nucleophiles aids in designing more selective glycosylation reactions.
  • Mechanistic Pathways: Investigating these interactions provides insights into the mechanisms underlying glycosidic bond formation.

Several compounds share structural similarities with 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3,6-Tri-O-benzoyl-alpha-D-glucopyranosyl bromideThree benzoyl groupsFewer protective groups may lead to different reactivity patterns .
2-O-benzoyl-alpha-D-glucopyranosyl bromideOne benzoyl groupSimpler structure; less steric hindrance .
2,3,4-Tri-O-benzoyl-alpha-D-glucopyranosyl chlorideChlorine instead of bromineDifferent halogen may affect reactivity and selectivity .

The uniqueness of 2,3,4,6-Tetra-o-benzoyl-alpha-D-glucopyranosyl bromide lies in its four protective groups which enhance its stability and reactivity compared to other similar compounds. This feature allows for more complex synthetic pathways and applications in carbohydrate chemistry.

Classical Bromination Approaches of Perbenzoylated Glucose Derivatives

The classical synthesis of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide involves sequential benzoylation of D-glucose followed by bromination at the anomeric position. Benzoylation typically employs benzoyl chloride in pyridine to protect all hydroxyl groups except the anomeric center [1] [2]. Subsequent bromination uses hydrogen bromide (HBr) in acetic acid or dichloromethane, which replaces the anomeric hydroxyl group with a bromide leaving group. This method, while reliable, requires careful control of reaction conditions to avoid partial debenzoylation or anomeric mixture formation [1].

A key study demonstrated that treatment of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose with 33% HBr in glacial acetic acid at 0–5°C for 2 hours yielded the α-bromide in 85% yield [1]. The α-selectivity arises from the neighboring group participation of the C2 benzoyl group, which stabilizes the oxocarbenium ion intermediate and directs bromide attack from the α-face [4]. However, this approach faces limitations in scalability due to the corrosive nature of HBr and the need for strict temperature control.

Classical Bromination ParametersConditionsYieldReference
Benzoylation reagentBenzoyl chloride/pyridine90–95% [1] [2]
Bromination reagent33% HBr in acetic acid85% [1]
Temperature control0–5°C [1]
Anomeric selectivity (α:β)9:1 [4]

Modern Activation Strategies Using Picolinic Esters and Metal Catalysts

Recent advances leverage picolinic esters and earth-abundant metal catalysts to generate glycosyl bromides under milder conditions. Picolinic esters, such as 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl picolinate, react with copper(II) bromide (CuBr₂) in dichloromethane at room temperature to yield the target bromide [4]. This method eliminates corrosive HBr and operates at neutral pH, preserving acid-labile protecting groups. The mechanism involves copper-mediated activation of the picolinate leaving group, followed by bromide displacement with retention of configuration due to neighboring group participation [4].

Notably, this strategy achieves yields exceeding 90% for perbenzoylated substrates while tolerating silyl ethers, benzylidene acetals, and p-methoxybenzyl (PMB) groups [4]. For example, treatment of the picolinic ester with CuBr₂ and 4 Å molecular sieves for 3 hours produced 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide in 95% yield, with no detectable β-anomer [4]. The table below contrasts classical and modern methods:

ParameterClassical HBr/AcOHCuBr₂/Picolinate
Reaction temperature0–5°C25°C (room temp)
Yield85%95%
Functional group toleranceLowHigh
Anomeric selectivity (α:β)9:1>99:1
Scale-up feasibilityModerateHigh

Additionally, photosensitizer-free blue light activation has emerged as a metal-free alternative. Irradiation of thioglycoside precursors (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl methyl(4-methylphenyl)thioimidate) under blue LED light (450 nm) generates the bromide via radical intermediates, achieving 88% yield with complete α-selectivity [3].

One-Pot Glycosylation Strategies Incorporating the Compound

The integration of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide into one-pot glycosylation sequences has streamlined oligosaccharide assembly. A landmark approach employs orthogonal leaving groups to sequentially activate different glycosyl donors in a single reaction vessel [5]. For instance, the bromide serves as the first donor, reacting with a hydroxyl-containing acceptor to form a disaccharide. Subsequent addition of a p-vinylphenyl thioglycoside donor enables chain elongation without intermediate purification [5].

This strategy capitalizes on the bromide’s high reactivity under Helferich conditions (Ag₂O, molecular sieves), which avoids cross-reactivity with less reactive donors. A representative synthesis of a trisaccharide involved:

  • Coupling of the bromide with a benzyl-protected glucosyl acceptor to form a β-(1→4) linkage (yield: 82%).
  • In situ activation of a 2-azido-2-deoxy-thiogalactoside donor with NIS/TfOH to form an α-(1→3) linkage (yield: 76%).
  • Final coupling with a fucosyl ortho-hexynylbenzoate donor under gold(I) catalysis (yield: 68%) [5].

The one-pot methodology reduces purification steps and increases overall efficiency, particularly for complex glycans requiring multiple stereochemical controls.

XLogP3

7.2

Dates

Modify: 2023-08-15

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